Disperse Red 60
Description
Nomenclature and Classification within Disperse Dyes
Disperse Red 60 is classified as a disperse dye, a category of non-ionic dyes with low water solubility. chemicalbook.com These dyes are typically applied to hydrophobic fibers from a fine aqueous dispersion. britannica.com In the Colour Index, it is designated as C.I. This compound and C.I. 60756. worlddyevariety.com The compound is identified by the CAS Registry Number 17418-58-5. guidechem.comontosight.ai
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione nih.govalfa-chemistry.com |
| CAS Number | 17418-58-5, 12223-37-9 worlddyevariety.comguidechem.com |
| Molecular Formula | C20H13NO4 worlddyevariety.comalfa-chemistry.com |
| Molecular Weight | 331.32 g/mol worlddyevariety.com |
| Colour Index Name | C.I. This compound worlddyevariety.com |
| Colour Index Number | C.I. 60756 worlddyevariety.com |
Historical Context of Anthraquinone (B42736) Dyes in Research
Anthraquinone dyes represent the second largest group of commercial colorants. britannica.com The study of these dyes began in the 19th century, with the elucidation of the structure of alizarin, a natural anthraquinone dye, in 1868, followed by its synthesis a year later. britannica.com This breakthrough spurred further research into anthraquinone chemistry. wikipedia.org Initially derived from natural sources like the madder plant, synthetic versions soon dominated the market. britannica.comwikipedia.org The development of sulfonated anthraquinones after 1893 led to a range of bright, fast dyes for wool, while the unsulfonated versions, like this compound, became important as disperse dyes for synthetic fibers. britannica.com
Significance of this compound in Textile and Industrial Research Applications
This compound is a widely used synthetic dye with significant applications across various industrial research sectors due to its vibrant red hue and good fastness properties. archivemarketresearch.com
Polyester (B1180765), a hydrophobic and crystalline fiber, is challenging to dye. mdpi.com Disperse dyes like this compound are essential for coloring polyester fibers. mdpi.comresearchgate.net Research has focused on optimizing the dyeing process to improve dye uptake and fastness. Studies have explored innovative techniques such as microwave and ultrasound-assisted dyeing to enhance the performance of this compound on polyester fabrics, showing increased color strength compared to conventional methods. mdpi.comekb.eg Research has also investigated the color change mechanism of this compound in alkaline dyeing systems to prevent defects and improve the reliability of the dyeing process. researchgate.net Furthermore, the dye's behavior on different types of polyester, such as poly(ethylene terephthalate) (PET) and poly(lactic acid) (PLA), has been a subject of investigation. researchgate.net
The automotive industry utilizes textiles for interior components where high lightfastness and durability are critical. researchgate.net this compound is among the dyes researched and used for automotive textiles due to its ability to meet these stringent requirements. researchgate.net Research in this area focuses on developing dyes with superior sublimation fastness, which is crucial for withstanding the high temperatures experienced inside a vehicle.
This compound is also utilized in the coloring of plastics and polymer composites. Research in this field investigates the compatibility of the dye with various polymers and the impact on the material's properties. The dye's thermal stability is a key factor in its application for coloring polymers during melt processing.
The rise of digital textile printing has driven research into the formulation of high-performance inks. archivemarketresearch.comresearchgate.net this compound is a key component in disperse-dye inkjet ink sets for printing on polyester fabrics. researchgate.netresearchgate.net Research focuses on developing stable ink formulations with optimal particle size and viscosity for reliable jetting and high-quality prints. austinpublishinggroup.comgoogle.com Studies have also explored the creation of nanosphere inks containing this compound for printing on both hydrophobic and hydrophilic fabrics. mdpi.com
Biomedical Research Applications
While primarily known for its industrial applications in textiles, the unique chemical properties of this compound have led to its exploration in various biomedical research fields. Its potential lies in its stability and its ability to be incorporated into different matrices. Research in this area is still emerging, but it opens up possibilities for novel applications in medicine and biotechnology.
The characteristics of this compound make it a candidate for inclusion in advanced drug delivery systems. The dye's properties are suitable for its incorporation into polymeric matrices, which are fundamental to controlled-release drug formulations. The principle of encapsulation, a core technology in drug delivery, has been demonstrated with this compound in other fields. For instance, research has shown the successful encapsulation of the dye within P(St-BA-MAA) nanospheres for inkjet printing applications. mdpi.com This process of enclosing a substance within a miniature sphere is analogous to methods used to protect a drug from degradation and control its release.
The broader field of drug delivery is increasingly looking towards bio-inspired systems, such as those derived from red blood cells (RBCs), which are noted for their biocompatibility and ability to ensure prolonged circulation and sustained release. frontiersin.org While direct studies linking this compound to RBC-based systems are not prevalent, the dye's stability makes it a potential component for future research in similar biocompatible carrier systems.
This compound has potential applications as a tracer in imaging techniques, largely owing to its fluorescent properties. biosynth.com The mechanism involves the dye binding to a substrate, which then causes it to fluoresce. biosynth.com This characteristic is fundamental for a tracer, which is a substance used to follow the path of a biological or mechanical process.
In environmental science applications, for example, this compound has been used in wastewater treatment analysis where it binds to the organic matter in a substrate film and fluoresces, allowing for its detection and measurement. biosynth.com This same principle could be adapted for biomedical imaging, where the dye could be used to label and track specific molecules, cells, or tissues within a biological system.
Table 1: Summary of Biomedical Research Applications for this compound
| Application Area | Research Concept | Key Findings and Potential |
| Drug Delivery Systems | Incorporation into polymeric matrices and encapsulation within nanostructures for controlled release. mdpi.com | The dye's stability allows it to be integrated into carrier systems. Encapsulation techniques developed for other applications could be adapted for pharmaceutical formulations. mdpi.com |
| Imaging Tracer Applications | Utilization of the dye's fluorescent properties upon binding to a substrate. biosynth.com | The ability to fluoresce makes it a potential candidate for labeling and tracking biological components, similar to its use in environmental analysis. biosynth.com |
Drug Delivery Systems
Current Research Landscape and Emerging Trends
The research landscape for this compound and the broader class of anthraquinone dyes is increasingly shaped by global sustainability goals and the demand for high-performance materials. pmarketresearch.commarketresearchintellect.com Key trends include a focus on green chemistry, the exploration of biological sources, and the refinement of dye purity for advanced applications.
A significant trend in the dye industry is the move toward greater sustainability. archivemarketresearch.com This involves developing more environmentally friendly production processes and reducing the ecological footprint of dyeing applications. marketresearchintellect.comarchivemarketresearch.com Research is focused on innovations that reduce water and energy consumption, with some advanced dyeing techniques cutting water usage by up to 90%. pmarketresearch.com
A key area of innovation is the replacement of conventional, often toxic, chemicals with greener alternatives.
Bio-based Dispersants: Lignin-based biopolymers are being used as sustainable, non-toxic dispersants for this compound. borregaard.com These bio-based additives are effective green alternatives to traditional oil-based chemicals and are free from added formaldehyde. borregaard.com
Environmentally Friendly Carriers: Studies have demonstrated the feasibility of using bio-based carriers such as o-vanillin, p-vanillin, and coumarin (B35378) for dyeing with this compound. rsc.org These ecological carriers provide an effective alternative to conventional carriers that have inherent drawbacks like toxicity and foul odors. rsc.org
There is a growing trend toward developing bio-based dyes and formulations derived from renewable resources. pmarketresearch.comarchivemarketresearch.com This shift is driven by a desire to reduce reliance on petrochemicals, lower carbon footprints, and appeal to environmentally conscious consumers. pmarketresearch.comresearchgate.net Research is underway to create this compound formulations from renewable materials, which aligns with global sustainability goals. pmarketresearch.comarchivemarketresearch.com The use of bio-based carriers in the dyeing process is a practical step in this direction, making the application of the existing dye more ecological. rsc.org The development of entirely bio-based anthraquinone dyes is seen as a significant future opportunity for the market. archivemarketresearch.com
The market is seeing an increasing demand for high-purity grades of this compound, particularly those exceeding 98% and 99% purity. archivemarketresearch.com This demand is driven by the need for enhanced color consistency and superior performance in high-tech and specialized applications. archivemarketresearch.com Research is focused on developing more efficient and cost-effective production methods to achieve these higher purity levels. archivemarketresearch.com Furthermore, studies into the stabilization mechanisms of this compound dispersions, using advanced dye-polyether derivatives, contribute to this area. researchgate.net The effectiveness of these stabilizing agents, which improve dispersion quality and stability, is inherently linked to the purity of the initial dye, as fewer impurities lead to more predictable and efficient performance. archivemarketresearch.comresearchgate.net
Table 2: Emerging Research Trends for this compound
| Trend | Description | Research Focus |
| Sustainability | Reducing the environmental footprint of dye production and application processes. marketresearchintellect.comarchivemarketresearch.com | Developing low-water and low-energy dyeing techniques; replacing conventional chemicals with green alternatives like bio-based dispersants and carriers. pmarketresearch.comborregaard.comrsc.org |
| Bio-based Alternatives | Shifting from petrochemical feedstocks to renewable resources for dye components. pmarketresearch.comarchivemarketresearch.com | Creating dye formulations from renewable materials; utilizing bio-based carriers (e.g., vanillin) in the dyeing process. archivemarketresearch.comrsc.org |
| High-Purity Grades | Increasing the purity of the dye to meet demands for higher performance and color consistency. archivemarketresearch.com | Refining production methods to achieve >99% purity; developing advanced dispersants and stabilizers that perform optimally with high-purity dyes. archivemarketresearch.comresearchgate.net |
Customized Shades and Formulations Research
Academic and industrial research into this compound often focuses on the development of customized shades and novel formulations to meet specific industry demands for color, performance, and sustainability. archivemarketresearch.com This research is driven by the need for a wider color palette, improved dye properties, and adaptation to new textile technologies and environmental regulations.
Key areas of investigation include creating tailored shades by combining this compound with other dyes. It is a foundational color for trichromatic combinations, frequently mixed with specific yellow and blue disperse dyes to achieve a wide spectrum of colors. unilongmaterial.comvulcanchem.com For high-temperature and high-pressure dyeing methods, it is often combined with Disperse Yellow RGFL and Disperse Blue 2BLN to form the three primary colors. unilongmaterial.com The versatility of this compound makes it suitable for producing pale shades in these combinations and for use in heat transfer printing. vulcanchem.com
Trichromatic Combinations with this compound
| Combination Type | Component Dyes | Application Method | Resulting Colors |
|---|---|---|---|
| Primary Color System | This compound, Disperse Yellow RGFL, Disperse Blue 2BLN | High-Temperature, High-Pressure Dyeing | Wide range of shades based on dye ratios |
| Pale Shade Combinations | This compound with other disperse dyes | Heat Transfer Printing, Exhaust Dyeing | Various pale to medium shades |
Further research is dedicated to creating innovative formulations that enhance the dye's inherent properties or adapt it for new applications. A significant trend is the development of bio-based this compound from renewable resources to improve its sustainability profile. archivemarketresearch.compmarketresearch.com Additionally, new formulations are being engineered for emerging technologies like digital printing, which requires specific dye characteristics. archivemarketresearch.compmarketresearch.com
One area of research involves chemically modifying the dye itself. For instance, a waterborne polyurethane (WPU) was modified with this compound to create a DR60-WPU emulsion. researchgate.net This novel formulation exhibits excellent stability and good heat resistance, successfully retaining the original hue of the dye. researchgate.net Such modifications aim to expand the functional applications of the dye, for example, as a finishing agent for polyester fabrics. researchgate.net
Research Findings on Modified this compound Formulations
| Formulation Type | Modification | Key Research Findings | Source |
|---|---|---|---|
| DR60-WPU Emulsion | Reaction between WPU prepolymer and 1-amino-2-phenoxy-4-hydroxyanthraquinone (this compound) | Excellent emulsion stability and good heat resistance. The hue of this compound is retained. | researchgate.net |
| Nanoparticle Ink | Media milling of this compound with a styrene (B11656) acrylic acid dispersant | Produced a stable magenta ink with an average particle size of approximately 100 nm for inkjet applications. | google.com |
| Eco-Friendly Formulations | Development from renewable resources | Aims to reduce the carbon footprint and appeal to environmentally conscious markets. | archivemarketresearch.compmarketresearch.com |
The influence of advanced dyeing methodologies on the performance of this compound formulations is another critical research area. Studies have shown that techniques like microwave and ultrasound-assisted dyeing can significantly enhance dyeing performance. researchgate.net These methods can lead to higher color strength values (K/S) compared to conventional heating methods while also offering energy savings by reducing the required dyeing temperature and time. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFWEJMQVIWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Record name | DISPERSE RED 60 | |
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DSSTOX Substance ID |
DTXSID2025210 | |
| Record name | C.I. Disperse Red 60 | |
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Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |
| Record name | DISPERSE RED 60 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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CAS No. |
17418-58-5, 12223-37-9, 70956-30-8 | |
| Record name | DISPERSE RED 60 | |
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| Record name | Disperse Red 60 | |
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| Record name | C.I. Disperse Red 60 | |
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| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |
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| Record name | DISPERSE RED 60 | |
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Melting Point |
greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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Synthetic Chemistry and Analog Development of Disperse Red 60
Conventional Synthesis Pathways and Methodological Advancements
The traditional synthesis of Disperse Red 60 is a well-established process that begins with a readily available feedstock and proceeds through a series of key chemical transformations. Over time, advancements have been made to refine these methods, leading to improved outcomes.
1-Aminoanthraquinone (B167232) as Primary Feedstock
The journey to synthesize this compound commences with 1-aminoanthraquinone, which serves as the primary raw material. chembk.com This foundational molecule provides the essential anthraquinone (B42736) core structure upon which the final dye molecule is built. The use of 1-aminoanthraquinone is a cornerstone of both traditional and modern synthetic approaches.
Bromination and Hydrolysis Reactions
The initial steps in the synthesis involve the chemical modification of the 1-aminoanthraquinone molecule. In a sulfuric acid medium, 1-aminoanthraquinone undergoes bromination, reacting with bromine to form 1-amino-2,4-dibromoanthraquinone. google.com This intermediate is then subjected to hydrolysis.
The dibrominated compound is treated with urotropine (hexamethylenetetramine) in aqueous sulfuric acid at elevated temperatures, typically under reflux conditions between 90–100°C. This reaction selectively replaces one of the bromine atoms with a hydroxyl group, yielding the crucial intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone (B89553). This intermediate is then isolated through filtration and washing to remove residual acids. In some process variations, boric acid is used in conjunction with sulfuric acid during hydrolysis. chemicalbook.com
Condensation with Phenol (B47542)
The final key step in the conventional synthesis is the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. This reaction is typically carried out in the presence of an acid-binding agent, such as potassium carbonate, to neutralize the hydrobromic acid generated during the condensation. The phenoxy group from phenol displaces the remaining bromine atom on the anthraquinone structure, forming the final this compound molecule, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone. chemicalbook.comchemicalbook.com
Improved Synthesis Methods and Yield Optimization
Efforts to enhance the efficiency and output of this compound production have led to significant methodological improvements, addressing the limitations of earlier techniques which often suffered from long reaction times and lower yields.
A notable advancement is the development of a two-step condensation process. This improved method focuses on stringent moisture control, requiring the water content in the 1-amino-2-bromo-4-hydroxyanthraquinone intermediate to be below 0.2 wt%. google.com
The process involves two distinct phases:
Dehydration Phase: Phenol and an acid-binding agent like potassium carbonate are heated to 130–155°C. A rectifying tower is used to remove any residual water, creating an anhydrous system.
Condensation Phase: The dried 1-amino-2-bromo-4-hydroxyanthraquinone intermediate is then introduced into the anhydrous phenol mixture.
This two-step approach significantly reduces the reaction time to 2–3 hours, a substantial improvement over the 5 or more hours required by traditional methods. Consequently, the yield is boosted to as high as 93.3%, with the chromatographic purity of the final product reaching 99.5%. google.com
Reaction temperature plays a critical role in the synthesis of this compound. The improved two-step method utilizes a higher reaction temperature of 150–158°C during the condensation phase. This elevated temperature accelerates the kinetic rates of the reaction, contributing to the reduced reaction time. In contrast, traditional methods typically operate at a lower temperature range of 90–95°C. The increased temperature in the improved method, combined with the anhydrous conditions, drives the reaction toward completion more efficiently.
Table 1: Comparison of Traditional and Improved Synthesis Methods for this compound
| Parameter | Traditional Method | Improved Two-Step Method |
| Reaction Temperature | 90–95°C | 150–158°C |
| Reaction Time | 5+ hours | 2–3 hours |
| Yield | 80–85% | 93–94% |
| Purity (Chromatography) | 98.5–99.2% | 99.3–99.6% |
| Moisture Control | >0.5 wt% in intermediate | <0.2 wt% in intermediate |
Role of Solvent and Antioxidants in Wet Product Filter Cake Condensation
The condensation of the wet product filter cake of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol to synthesize this compound is a critical step where the choice of solvent and the inclusion of antioxidants play a significant role in the reaction's efficiency and the final product's quality.
The selection of the solvent is based on its ability to form an azeotrope with water and its boiling point, which is typically in the range of 110–180 °C. This allows for the efficient removal of water while maintaining the desired reaction temperature for the condensation, which is generally carried out between 140–160 °C for 5–7 hours.
Furthermore, to prevent the oxidation of the reactants and the intermediate, which can occur at the high temperatures required for condensation, an antioxidant is added to the reaction mixture. The presence of an antioxidant helps to maintain the integrity of the dye structure, leading to a higher quality product with a more vibrant and consistent color. The combination of azeotropic dehydration and the use of an antioxidant in the condensation of the wet filter cake represents a significant process optimization in the synthesis of this compound.
Exploratory Synthesis Research
Solvent-Free Condensation Approaches
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic solvents. dergipark.org.tr In the context of this compound synthesis, research has explored solvent-free condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. This approach typically involves heating the reactants together in the presence of a catalyst, without any solvent medium. The reaction temperature for such a process is estimated to be around 290 °C, which is the boiling point of 1-iodo-2-nitrobenzene, a similar reaction. rsc.org
While this method offers considerable environmental advantages by eliminating solvent recovery and disposal steps, it presents challenges in terms of heat transfer, mixing, and potential for side reactions at high temperatures. rsc.org The development of a solvent-free Ullmann coupling reaction for the synthesis of 2,2'-dinitrobiphenyl (B165474) has been demonstrated, suggesting the feasibility of this approach for similar condensation reactions. rsc.org However, for the synthesis of this compound, these methods are still considered experimental, with yields that have yet to consistently match those of established industrial standards. Further research is needed to optimize reaction conditions and catalyst systems to make solvent-free condensation a viable commercial process.
| Approach | Reactants | Conditions | Reported Yield | Status |
| Solvent-Free Condensation | 1-amino-2-bromo-4-hydroxyanthraquinone, Phenol | High temperature (~290°C), Catalyst | Variable, not yet at industrial scale | Experimental |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govnih.gov The application of microwave irradiation to the synthesis of anthraquinone dyes, including the Ullmann condensation reaction central to the formation of this compound, has been an area of active research. mdpi.comnih.gov
In a typical microwave-assisted approach, the reactants, 1-amino-2-bromo-4-hydroxyanthraquinone and phenol, are mixed with a catalyst, such as elemental copper, in a suitable solvent like a phosphate (B84403) buffer, and subjected to microwave irradiation. nih.gov The reaction times for such processes are dramatically reduced, often from hours to just a few minutes (typically 2-30 minutes). nih.gov This rapid heating can lead to higher yields and improved product purity by minimizing the formation of byproducts that can occur with prolonged heating. mdpi.comnih.gov
One study compared the dyeing of polyester (B1180765) fabrics with C.I. This compound using microwave technology versus conventional methods and found an increase in color strength (K/S values) for the microwave-dyed fabrics. mdpi.com While this study focused on the dyeing process, it highlights the potential of microwave energy to enhance the interaction between the dye and other materials, a principle that also applies to its synthesis. Although microwave-assisted synthesis of this compound is still largely in the experimental phase, the promising results in terms of efficiency and speed suggest it could be a key technology in the future of sustainable dye manufacturing.
| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Time | Key Advantages |
| Microwave-Assisted Ullmann Coupling | Bromaminic acid, Alkyl/Aryl amines | Elemental Copper | Phosphate Buffer | 2-30 min nih.gov | Rapid reaction, high efficiency, environmentally friendly mdpi.comnih.gov |
Analog Development and Structure-Property Relationship Studies
The development of analogs of this compound is driven by the need to fine-tune its properties for specific applications, particularly to improve its fastness to light and sublimation, and to alter its color characteristics. These studies involve systematic modifications of the dye's molecular structure and the evaluation of the resulting changes in its physical and chemical properties.
Substituent Effects in Phenoxy Moiety
Modifications to the phenoxy group of this compound have been shown to have a significant impact on the dye's properties. The introduction of various substituents on the phenoxy ring can alter the electronic and steric characteristics of the molecule, which in turn influences its light fastness, wash fastness, and sublimation resistance.
For instance, analogs with certain substituents on the phenoxy moiety have demonstrated improved light fastness, with ratings up to 7/8 on the blue wool scale, and excellent wash fastness (5/5). These improvements are attributed to enhanced molecular stability. The presence of chlorine and phenoxy groups, for example, has been noted to enhance photostability when compared to non-halogenated analogs.
The position of the substituent on the phenoxy ring is also crucial. Studies on a series of 1-amino-4-hydroxy-2-phenoxyanthraquinone derivatives with hydrophobic groups at different positions on the phenoxy ring have shown that the dyeing performance is affected by both the type and position of the substituent. researchgate.net
| Substituent on Phenoxy Moiety | Observed Effect on Properties | Reference |
| Various unspecified substituents | Improved light fastness (up to 7/8), wash fastness (5/5), and sublimation resistance. | |
| Chlorine | Enhanced photostability compared to non-halogenated analogs. | |
| Hydrophobic groups | The type and position of the hydrophobic group affect dyeing performance. researchgate.net | researchgate.net |
Influence of Electron-Withdrawing Groups and Alkyl Chain Length
The introduction of electron-withdrawing groups and the variation of alkyl chain length in the structure of anthraquinone dyes are common strategies to modify their properties. Electron-withdrawing groups, such as nitro or sulfonic acid groups, can significantly influence the electronic structure of the dye, which in turn affects its color and light fastness. daffodilvarsity.edu.bd For example, the incorporation of electron-withdrawing groups in anthraquinone dyes is a known method to improve light fastness. daffodilvarsity.edu.bd
The length of alkyl chains attached to the dye molecule can also have a profound effect on its properties, particularly its sublimation fastness. daffodilvarsity.edu.bd Increasing the molecular size by adding longer alkyl chains generally leads to improved sublimation fastness, a critical property for disperse dyes used in high-temperature dyeing processes. daffodilvarsity.edu.bd However, there is a trade-off, as increasing the alkyl chain length can sometimes reduce the dye's affinity for the fiber. mdpi.com Studies on azo disperse dyes have shown that a reduced electron-withdrawing effect combined with an increase in alkyl chain length can lead to a decrease in color-fastness performance. mdpi.com While these studies were not on this compound specifically, they provide valuable insights into the general principles of dye design.
| Structural Modification | Property Influenced | General Trend |
| Introduction of Electron-Withdrawing Groups | Light Fastness | Generally improves light fastness. daffodilvarsity.edu.bd |
| Increase in Alkyl Chain Length | Sublimation Fastness | Generally improves sublimation fastness. daffodilvarsity.edu.bd |
| Increase in Alkyl Chain Length | Dye Affinity | May decrease dye affinity for the fiber. mdpi.com |
| Reduced Electron-Withdrawing Effect & Increased Alkyl Chain Length | Color Fastness | Can lead to a decrease in color-fastness performance. mdpi.com |
Impact on Dyeing and Fastness Properties
The development of analogs of this compound, an anthraquinone-based dye, has been driven by the need to enhance its performance characteristics for dyeing synthetic fibers like polyester. p2infohouse.org While this compound provides a vibrant red shade, its fastness properties, particularly sublimation, heat, and wet fastness, are not always sufficient for modern textile requirements, especially in medium to heavy shades. p2infohouse.orgresearchgate.net Consequently, research has focused on synthesizing new dye molecules that retain the desirable color of this compound while offering improved durability.
A primary strategy to improve fastness is to increase the molecular size or polarity of the dye molecule. researchgate.net For instance, the introduction of different functional groups and the modification of side chains can significantly influence the dye's affinity for the fiber and its resistance to various environmental factors. Research into novel azo-based disperse dyes, which can serve as alternatives, shows that structural modifications have a direct impact on dyeing performance. For example, the position of electron-withdrawing groups and the length of alkyl chains in disperse red azo dyes affect their absorption properties and color fastness. mdpi.comnih.gov
Studies on newly synthesized disperse dyes, including various azo structures, have demonstrated that it is possible to achieve excellent fastness properties. Many novel disperse dyes show good to excellent wash, rubbing, and perspiration fastness. ekb.egmdpi.com For example, certain azo disperse dyes synthesized from sulfonamides and salicylaldehyde (B1680747) derivatives have shown significant improvements in color strength (K/S values) when dyeing polyester at higher temperatures (130 °C). acs.org Similarly, azo dyes based on benzisothiazole have been developed that exhibit deep blue hues on polyester with excellent wash, sublimation, rubbing, and light fastness. rsc.org
The dyeing temperature and pH are also critical parameters that are affected by the dye's structure. For some temporarily solubilized disperse dyes, optimal dyeing on PTT fabric was achieved at a pH of 5–6 and a temperature of 110 °C, yielding good to excellent fastness. researchgate.net In contrast, other novel disperse dyes applied to polyester fabrics perform best at a higher temperature of 130 °C. mdpi.comsemanticscholar.org The use of supercritical carbon dioxide (scCO2) as a dyeing medium has also been explored for disperse red azo dyes, showing that this waterless technique can lead to good resistance against washing, perspiration, and friction. mdpi.comnih.gov
The development of alkali-clearable disperse dyes represents another significant advancement. These dyes can be removed from the polyester surface after dyeing through a simple alkaline wash, which is more environmentally friendly than the traditional reduction clearing treatment with caustic soda and hydrosulfite. p2infohouse.org
Table 1: Fastness Properties of Selected Disperse Dye Analogs on Polyester Fabric
| Dye Type/Analog Structure | Wash Fastness | Rubbing Fastness | Perspiration Fastness | Light Fastness | Reference |
| Novel Enaminone-based Azo Dyes | Very Good | Very Good | Very Good | Fair to Good | ekb.egmdpi.com |
| Azo Dyes from 4-Hydroxycoumarin | Good | - | - | - | acs.org |
| Azo Dyes from Pyridinone Derivatives | Good | - | - | Very Good | semanticscholar.org |
| Benzisothiazole-based Azo Dyes | Excellent | Excellent | - | Excellent | rsc.org |
| Azo-Salicylaldehyde Dyes | - | Good to Excellent | - | - | acs.org |
| Disperse Red Azo Dyes (in scCO2) | Good | Good | Good | - | mdpi.com |
Note: Fastness properties are generally rated on a scale of 1 to 5, where 5 is excellent.
Spectroscopic Characterization of Analogs (IR, ¹H NMR, 2-D NMR, Mass Spectrometry)
The structural elucidation of newly synthesized analogs of disperse dyes is crucial to confirm their chemical identity and purity. A combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2-D), and Mass Spectrometry (MS), is routinely employed for this purpose. mdpi.comacs.orgrsc.org
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups in the dye molecule. For example, in novel azo-salicylaldehyde disperse dyes, characteristic bands are observed for hydroxyl (O–H) groups in the range of 3440–3224 cm⁻¹, C=N and N=N groups between 1628 and 1135 cm⁻¹, and SO₂ groups. acs.org Similarly, for azo dyes derived from 4-hydroxycoumarin, prominent peaks for O-H, C=O, and N=N groups are found at approximately 3399 cm⁻¹, 1650 cm⁻¹, and 1459 cm⁻¹, respectively. acs.org
¹H NMR Spectroscopy provides detailed information about the chemical environment of protons in the molecule. In the ¹H NMR spectra of azo-salicylaldehyde derivatives, the hydroxyl proton typically appears as a downfield singlet around 11.12–11.78 ppm, which is exchangeable with D₂O. acs.org Aromatic protons resonate in the range of 7.2-8.9 ppm, with specific splitting patterns and chemical shifts depending on their position and the nature of substituents on the aromatic rings. journalijar.com For disperse red azo dyes synthesized for supercritical fluid dyeing, ¹H NMR has been used to confirm the structure of intermediates and final products, identifying signals for aromatic, methoxy, and alkyl chain protons at their expected chemical shifts. mdpi.comnih.gov
2-D NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of atoms, which helps in confirming the specific isomer (e.g., Z or E) of the hydrazone tautomer in certain azo dyes. mdpi.com
Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the synthesized dyes, thereby confirming their molecular formula. mdpi.comrsc.org For a series of disperse red azo dyes, High-Resolution Mass Spectrometry (HRMS) was used to identify the molecular ion peak [M⁺] and characteristic fragment ions corresponding to the loss of specific side chains, such as alkyl groups. mdpi.com For heterocyclic monoazo dyes based on benzisothiazole, the molecular ion peak [M⁺] was observed via ESI⁺-MS, confirming the expected molecular weight. rsc.org
Table 2: Spectroscopic Data for Selected Disperse Dye Analogs
| Dye Analog Type | Technique | Characteristic Signals/Data | Reference |
| Azo-Salicylaldehyde Dyes | IR (cm⁻¹) | 3440–3224 (O–H), 1628–1135 (C=N, N=N, SO₂) | acs.org |
| ¹H NMR (ppm) | 11.12–11.78 (s, 1H, OH), 10.95 (s, 1H, SO₂NH), 7.51-7.94 (m, Ar-H) | acs.org | |
| MS | Confirmed molecular structures | acs.org | |
| Disperse Red Azo Dyes | ¹H NMR (ppm) | 7.09 (d, Ar-H), 3.78 (s, 3H, OCH₃), 3.06 (t, alkyl-H), 0.87 (t, alkyl-H) | mdpi.com |
| HRMS (m/z) | 583.6 [M⁺] for Dye X-377-8-D; fragmentation peaks observed | mdpi.com | |
| Benzisothiazole Azo Dyes | IR (cm⁻¹) | 3424 (N-H), 2230 (CN), 1739 (C=O), 1592, 1515 & 1324 (NO₂) | rsc.org |
| ¹H NMR (ppm) | 9.07 (s, 1H, Ar-H), 8.65 (d, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 4.41 (t, 2H, CH₂), 4.01 (t, 2H, CH₂) | rsc.org | |
| MS (ESI⁺, m/z) | 472.28 [M⁺] for dye D3 | rsc.org | |
| Azo Dyes from 4-Hydroxycoumarin | IR (cm⁻¹) | 3399 (O-H), 1650 (C=O), 1459 (N=N) | acs.org |
| ¹H NMR (ppm) | 12.10 (s, 1H, OH), 10.30 (s, 1H, SO₂NH), 7.38-8.51 (m, Ar-H) | acs.org |
Advanced Research on Dyeing Mechanisms and Interactions
Adsorption Mechanisms and Substrate Interactions
The process of dyeing synthetic fibers with Disperse Red 60 is fundamentally governed by the adsorption of dye molecules from the dyebath onto the fiber surface. This interaction is a complex phenomenon influenced by a variety of physicochemical forces and environmental conditions.
Van der Waals Forces and Hydrogen Bonding
The primary mechanism for the attachment of this compound to a substrate is physical adsorption. This process involves two main types of intermolecular forces. The dye molecules bind to the substrate primarily through Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules. Additionally, hydrogen bonding plays a significant role in the interaction. The molecular structure of this compound, containing an anthraquinone (B42736) core with hydroxyl and phenoxy groups, allows for the formation of these stable, non-covalent bonds with synthetic fibers like polyester (B1180765). Computational studies combining experimental results with Monte Carlo simulations confirm that the adsorption process is related to Van der Waals dispersion forces, which facilitate the trapping of dye molecules on the adsorbent surface. researchgate.net
Influence of pH, Temperature, and Chemical Presence on Adsorption
The efficiency of the adsorption process is highly sensitive to the conditions of the dye bath.
pH : The pH of the aqueous solution significantly affects the surface charge of the adsorbent and the stability of the dye. For the dyeing of polytrimethylene terephthalate (B1205515) (PTT) fibers, a pH of 6 was found to be optimal for maximum dye adsorption. ijcce.ac.ir At pH levels higher than 6, the disperse dye can begin to degrade, and the alkaline environment may have a negative effect on the adsorbent. ijcce.ac.ir In contrast, studies on novel organo-metal oxide nanocomposite adsorbents found optimal removal of this compound at a highly acidic pH of 2 or a moderately acidic pH of 4, depending on the specific composite. researchgate.net When using natural coagulants like Alcea rosea root mucilage for dye removal, the optimal condition was found to be a highly alkaline pH of 11. nih.gov
Temperature : Temperature plays a critical role in dyeing kinetics and equilibrium. In the dyeing of PTT with this compound, the rate of adsorption increases as the temperature rises from 60°C to 80°C, with 80°C identified as the optimal adsorption temperature. ijcce.ac.ir This indicates that the adsorption process is endothermic in nature, a finding confirmed by thermodynamic analysis. ijcce.ac.irijcce.ac.ir Similarly, for dye removal using a natural coagulant, the efficiency increased with temperature up to 60°C, which was selected as the optimal temperature. nih.gov
Chemical Presence : The presence of other chemicals, particularly carriers, can substantially alter the adsorption behavior. Carriers are organic compounds that improve the dyeing of polyester fibers at lower temperatures (e.g., 100°C) by swelling the fiber and increasing the solubility of the disperse dye. rsc.org This action breaks down the internal structure of the polyester filaments, allowing the dye molecules to penetrate the fiber interior more rapidly and enhancing the rate of adsorption. rsc.org
Adsorption Isotherms (Langmuir, Freundlich, Nernst, BET models)
Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between the liquid phase (dye bath) and the solid phase (adsorbent) at a constant temperature. The suitability of a particular model depends on the specific dye-adsorbent system. Several models have been used to analyze the adsorption of this compound.
In studies involving the dyeing of polytrimethylene terephthalate (PTT) with this compound, the Nernst isotherm model was found to fit the experimental data more accurately than other models like Langmuir, Freundlich, or Temkin. ijcce.ac.irijcce.ac.ir The Nernst model describes the distribution of a solute between two immiscible phases.
For the adsorption of this compound onto novel quaternary organo-metal oxide nanocomposites, the Langmuir adsorption isotherm model provided the best fit. researchgate.net The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.
In other research focusing on the removal of the dye from glycolysis products using activated carbon, the Langmuir isotherm was also applied. researchgate.net However, a separate study on the adsorption of this compound by powdered activated carbon (PAC) found that the multilayer BET (Brunauer-Emmett-Teller) isotherm represented the observed data significantly better than both the Langmuir and Freundlich isotherms. rshanthini.com The Freundlich model , which describes adsorption on heterogeneous surfaces, has also been considered in the analysis of dye adsorption. rsc.org
| Isotherm Model | Adsorbent/Substrate | Conclusion | Source(s) |
|---|---|---|---|
| Nernst | Polytrimethylene Terephthalate (PTT) Fiber | Best fit for experimental data. | ijcce.ac.ir, ijcce.ac.ir |
| Langmuir | Organo-Metal Oxide Nanocomposites | Best fit for the adsorption process. | researchgate.net |
| BET | Powdered Activated Carbon (PAC) | Significantly better fit than Langmuir or Freundlich. | rshanthini.com |
| Freundlich | General Textile Dyeing | Considered for analyzing adsorption isotherms. | rsc.org |
Kinetic Studies (Pseudo-first-order, Pseudo-second-order, Intraparticle Diffusion)
Kinetic studies are essential for understanding the rate of dye adsorption and the controlling mechanisms of the dyeing process. Various kinetic models are employed to analyze the experimental data.
A comprehensive study on the adsorption of this compound onto novel nanocomposites evaluated several models. researchgate.net The results indicated that the pseudo-second-order kinetics model was the best fit for the adsorption process. researchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.
The same study also investigated the pseudo-first-order model and the intraparticle diffusion model . researchgate.netresearchgate.net The intraparticle diffusion model is used to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. The analysis showed that the adsorption process is complex and may involve multiple steps, including external mass transfer followed by intraparticle diffusion. researchgate.net
| Kinetic Model | Adsorbent System | Findings | Source(s) |
|---|---|---|---|
| Pseudo-first-order | Chitosan-based Nanocomposites | Evaluated but did not provide the best fit compared to the pseudo-second-order model. | researchgate.net, researchgate.net |
| Pseudo-second-order | Chitosan-based Nanocomposites | Best fit for the adsorption process, suggesting chemisorption as a key mechanism. | researchgate.net |
| Intraparticle Diffusion | Chitosan-based Nanocomposites | Used to evaluate the diffusion mechanism, indicating a multi-step adsorption process. | researchgate.net |
Thermodynamic Parameters of Adsorption (ΔG, ΔH, ΔS)
Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide crucial insights into the spontaneity and nature of the adsorption process. For the adsorption of this compound onto polytrimethylene terephthalate (PTT) under the influence of ultrasonic radiation, these parameters have been calculated. ijcce.ac.ir
The Gibbs free energy change (ΔG) was found to be negative at all tested temperatures (ranging from -0.85 to -1.58 kJ/mol), indicating that the adsorption of this compound onto PTT is a spontaneous process. ijcce.ac.ir The enthalpy change (ΔH) was positive (11.32 kJ/mol), which confirms that the adsorption is endothermic in nature, meaning it consumes heat from the surroundings. ijcce.ac.ir This aligns with the observation that adsorption efficiency increases with temperature. ijcce.ac.ir The entropy change (ΔS) was also positive (36.51 J/mol·K), suggesting an increase in randomness at the solid-solution interface during the adsorption process. ijcce.ac.ir
It is important to note that these parameters are system-dependent. For instance, the adsorption of this compound onto certain nanocomposites was found to be an exothermic process (ΔH < 0). researchgate.net
| Parameter | Symbol | Value | Interpretation | Source(s) |
|---|---|---|---|---|
| Gibbs Free Energy Change | ΔG | -0.85 to -1.58 kJ/mol | Spontaneous process | ijcce.ac.ir |
| Enthalpy Change | ΔH | +11.32 kJ/mol | Endothermic process | ijcce.ac.ir |
| Entropy Change | ΔS | +36.51 J/mol·K | Increased randomness at the interface | ijcce.ac.ir |
Diffusion Mechanisms in Synthetic Fibers
For a dye to impart color to a synthetic fiber like polyester, it must not only adsorb to the surface but also diffuse into the amorphous regions of the polymer matrix. Polyester fibers are highly crystalline and absorb very little water, which limits the penetration and migration of dye molecules. rsc.org
The diffusion of this compound into polyester fibers is significantly influenced by temperature. researchgate.net Studies have shown a positive correlation between temperature (in the range of 80-150°C) and the diffusivity of the dye in polyester fibers under high pressure. researchgate.net Dyeing at high temperatures, typically around 130°C, provides the necessary thermal energy for the polymer chains to gain mobility, increasing the free volume and allowing for deep penetration of the dye into the fiber structure. ekb.eg
The dyeing rate of polyester fiber with this compound has been shown to be in good agreement with predictions from diffusion models. worldscientific.com Kinetic studies demonstrate that dyes with lower molecular weights, such as this compound, exhibit higher dyeing rate constants, indicating an easier and faster insertion into the fiber compared to higher molecular weight dyes. rsc.org The process can also be modeled in non-aqueous systems, such as supercritical carbon dioxide, where dissolution kinetics and mass transfer coefficients become the critical parameters for designing an efficient dyeing process. mdpi.com
High-Temperature Dyeing Considerations
This compound is frequently used for dyeing synthetic fibers like polyester, a process that typically necessitates high temperatures for optimal results. hermetachem.com High-temperature (HT) dyeing is a prevalent method for polyester, generally conducted at temperatures between 135-140°C under pressure. upc.edu This method promotes excellent dye diffusion and high color strength in a relatively short time, often without the need for a carrier. upc.edu The process involves the absorption of the dye onto the fiber surface, followed by its diffusion into the fiber's interior. upc.edu For this compound, application temperatures around 150°C are noted to facilitate deep penetration into the fiber structure.
The effectiveness of high-temperature dyeing is linked to the polymer structure of the fiber. At elevated temperatures, the molecular chains within the amorphous regions of polyester fibers gain sufficient movement, which is crucial for dye uptake. researchgate.netresearchgate.net This increased molecular motion enhances the diffusion of dye molecules into the fiber. scispace.com Research has shown that as the temperature rises, the affinity between the dye and polyester increases, leading to more dye being adsorbed from the dyebath. researchgate.net For instance, in conventional dyeing of polyester with this compound, increasing the temperature from 60°C to 80°C leads to higher color strength (K/S values), attributed to a greater kinetic energy and distribution rate of the dye molecules. ekb.eg
However, dyeing bicomponent polyester filaments (PET/PTT) with this compound, a dye of low molecular size, at 130°C may not show significant improvement in dyeing performance compared to lower temperature methods with carriers. rsc.org Studies on these bicomponent fibers revealed that after dyeing at 130°C, the glass transition temperature (Tg) of the PET component slightly decreased, while that of the PTT component was masked. rsc.org
Ultrasonic Enhancement of Dye Uptake and Particle Size Reduction
Ultrasound technology has emerged as a significant method for enhancing the dyeing process with this compound, primarily by reducing dye particle size and increasing dye uptake. ache.org.rs The application of ultrasonic waves can lead to improved color yield and shorter processing times.
The primary mechanism of ultrasonic enhancement is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. ekb.eg This phenomenon generates localized hot spots with high temperature and pressure, which can break down dye aggregates and reduce particle size. ekb.egache.org.rs Studies have demonstrated that irradiating a this compound dispersion with ultrasound effectively reduces particle sizes. ache.org.rsresearchgate.net For example, one study using a low-frequency ultrasound (26 kHz) observed a significant shift in particle size distribution after one hour of irradiation: the volume of particles in the 1-2 mm range increased from 63% to 80%, while larger particles (65-72 mm) decreased from 14% to nearly 0%. researchgate.net Another study confirmed that ultrasonic treatment for 45 minutes at 20°C yielded the smallest particle size for this compound. researchgate.netijcce.ac.ir
The benefits of ultrasound-assisted dyeing include energy savings due to lower dyeing temperatures and reduced processing times. ekb.egijcce.ac.ir It can also reduce the need for chemical auxiliaries. ijcce.ac.ir
Table 1: Effect of Ultrasonic Irradiation Time on this compound Particle Size
| Irradiation Time (minutes) | Resulting Particle Size Range | Observation |
| 15 - 90 | 0 - 100 nm | Confirms preparation of nano-disperse dye. ijcce.ac.ir |
| 45 | Smallest Particle Size | Optimal time for particle size reduction at 20°C. ijcce.ac.ir |
| 60 | Significant Reduction | Particle sizes of 65-72 mm decreased to ~0%, while smaller particles (1-2 mm) increased. researchgate.net |
Role of Carriers and Auxiliary Products in Dye Diffusion
Carriers are organic compounds used in dyeing to accelerate the rate of dye uptake, particularly for hydrophobic fibers like polyester at atmospheric pressure (around 100°C). rsc.orgtextiletoday.com.bd They function by plasticizing the fiber, which means they reduce the glass transition temperature (Tg) by breaking intermolecular bonds, making the fiber structure more accessible to dye molecules. rsc.orgtextiletoday.com.bd This allows for the dyeing of deep shades at boiling temperatures within a reasonable timeframe. textiletoday.com.bd
Commonly used carriers include compounds like o-phenylphenol, butyl benzoate, and dichlorobenzene. rsc.orgsemanticscholar.org These auxiliaries are typically low-solubility organic and aromatic compounds that exist as an emulsion in the dyebath. rsc.org A typical carrier dyeing process involves adding the emulsified carrier and the dispersed dye to the bath, then gradually heating to a boil. scispace.com
Research on dyeing bicomponent PET/PTT filaments with this compound has explored the use of both conventional and ecological carriers (such as o-Vanillin, p-Vanillin, and Coumarin). rsc.org For a low molecular weight dye like this compound, the use of these carriers did not substantially improve dyeing performance, and in some cases, at higher concentrations, even led to a decrease in dye exhaustion, possibly due to chemical degradation of the fibers. rsc.org However, the addition of ecological carriers was found to slightly reduce the Tg of the polyester filaments, which could facilitate dyeing at lower temperatures. rsc.org
It is crucial that carriers are thoroughly removed after dyeing, as residual amounts can negatively impact the lightfastness of the dyed fabric and cause unpleasant odors. scispace.comtextiletoday.com.bd While carriers can enhance dyeing at lower temperatures, high-temperature dyeing methods are often preferred as they can achieve excellent results without the need for these potentially toxic additives. upc.eduicrc.ac.ir
In addition to carriers, dispersing agents are essential in the dye bath. china-dyestuff.com These agents, such as lignosulfonates or naphthalene (B1677914) sulfonic acid derivatives, surround the fine dye particles, preventing them from aggregating or agglomerating through electrostatic repulsion. china-dyestuff.comrsc.org This ensures the dye remains as a stable, fine dispersion in the water, which is critical for uniform dyeing. china-dyestuff.com
Supercritical Carbon Dioxide Dyeing Research
Supercritical carbon dioxide (scCO₂) has gained attention as an environmentally friendly alternative to water in textile dyeing. acs.org This technology eliminates the need for water, auxiliary agents like surfactants, and subsequent drying processes. acs.org Carbon dioxide is an attractive solvent due to its accessible critical point (Tc = 31°C, Pc = 7.37 MPa), non-toxicity, and non-flammability. acs.org
The solubility of the dye in scCO₂ is a critical parameter for optimizing the process. acs.org For this compound, solubility has been measured across a range of temperatures (313 K to 423 K) and pressures (up to 35 MPa). acs.orgcapes.gov.br Research consistently shows that the solubility of this compound in scCO₂ increases with increasing pressure at a constant temperature. acs.orgacs.orgcapes.gov.bracs.org When plotted as the logarithm of solubility versus fluid density, the isotherms appear as parallel straight lines. acs.orgcapes.gov.br
Studies determining the solubility of this compound found it to be in the magnitude of 10⁻⁶ mol of dye per mol of CO₂ within the experimental ranges of 353 K to 393 K and 11 MPa to 23 MPa. acs.orgacs.org To ensure accurate measurements, researchers determined that an equilibrium time of 90-120 minutes was sufficient for the dye to reach saturation in the scCO₂. acs.orgacs.org
Interestingly, the relationship between dye solubility and dye uptake on polyethylene (B3416737) terephthalate (PET) fiber is not linear. While dye uptake on PET at 393 K increased with pressure up to 20 MPa, it began to decrease at pressures beyond this point, even as the dye's solubility continued to rise. acs.orgacs.org This suggests that excessively high solubility is not beneficial for achieving high dye uptake, as the dyeing process in scCO₂ also follows a partition mechanism, similar to aqueous dyeing. acs.org The distribution of this compound between the scCO₂ fluid and the PET fiber at equilibrium can be predicted, and the distribution coefficient tends to increase with pressure. researchgate.net This is because the sorption of the dye in the PET fiber increases more slowly with pressure compared to the dye's solubility in the carbon dioxide. researchgate.net
The scCO₂ dyeing process works by expanding the free volume of the polymer's molecular chains, which facilitates the penetration and diffusion of the disperse dye into the amorphous regions of the fiber. mdpi.com This method has proven effective for dyeing PET with this compound, yielding good fastness properties. dntb.gov.ua
Table 2: Solubility of this compound in Supercritical CO₂ at Various Conditions
| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (y₂) |
| 353 | 15 | 1.05 x 10⁻⁶ |
| 353 | 20 | 2.15 x 10⁻⁶ |
| 353 | 23 | 2.90 x 10⁻⁶ |
| 373 | 15 | 0.80 x 10⁻⁶ |
| 373 | 20 | 2.01 x 10⁻⁶ |
| 373 | 23 | 2.85 x 10⁻⁶ |
| 393 | 15 | 0.69 x 10⁻⁶ |
| 393 | 20 | 2.05 x 10⁻⁶ |
| 393 | 23 | 3.10 x 10⁻⁶ |
| Data sourced from a study by Bao and Dai (2005). acs.orgacs.org |
Intermolecular Interactions with Polyethylene Terephthalate (PET)
The dyeing of polyethylene terephthalate (PET) with this compound is governed by intermolecular interactions between the dye molecules and the polymer chains. These interactions are primarily non-ionic, involving van der Waals forces and hydrogen bonding. Disperse dyes are suitable for PET because the fiber is hydrophobic and non-ionic. ijcce.ac.ir
During the dyeing process, particularly at high temperatures or in the presence of carriers, the amorphous regions of the PET fiber swell. researchgate.netmdpi.com This increases the segmental mobility of the polymer chains, creating free volume or temporary pores that allow the small, non-polar dye molecules to diffuse from the surface into the fiber's interior. mdpi.com
The interaction between this compound and PET can be modeled to predict dye uptake. The equilibrium uptake can be calculated using binary interaction parameters for the carbon dioxide-dye, carbon dioxide-PET, and dye-PET systems in supercritical fluid dyeing. researchgate.net The dye-PET interaction parameter is a key factor in these calculations. researchgate.net
Computational studies and experimental observations indicate that the dye molecules become physically trapped within the polymer matrix upon cooling, leading to good wash fastness. The structure of this compound, an anthraquinone derivative, allows for stable interactions within the hydrophobic PET environment. However, PET has a limited number of dyeing sites due to its high crystallinity and lack of reactive groups, which can restrict the extent of dye diffusion. icrc.ac.irmdpi.com
A phenomenon of color change has been observed with this compound in certain dyeing systems, resulting in random blue patches. researchgate.net Research suggests this is due to the co-existence of two reciprocal isomers of the dye: the red 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone and a blue 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone. researchgate.net The conversion between these isomers can be influenced by interactions with additives, such as polymers containing polyester and polyether, through H-bonding with the dye's polar groups. researchgate.net
Stabilization Mechanisms of Dispersions
Role of Dye-Polyether Derivatives
The stability of the dye dispersion is crucial for a successful dyeing process. Disperse dyes like this compound are sparingly soluble in water and must be milled into fine particles and stabilized in the aqueous dyebath using dispersing agents. china-dyestuff.commdpi.com Poor dispersion stability can lead to particle aggregation, recrystallization, and uneven dyeing. china-dyestuff.com
An advanced approach to stabilization involves the use of dye-polyether derivatives. researchgate.net These are synthesized by grafting poly(oxyalkylene)-amines onto the parent this compound molecule, creating a comb-like copolymer structure. researchgate.netresearchgate.net These derivatives act as highly effective dispersants for the parent dye. researchgate.nettandfonline.com
The stabilization mechanism provided by these derivatives is attributed to both steric and hydration effects. researchgate.nettandfonline.com The derivative molecules adsorb onto the surface of the this compound particles. tandfonline.com The adsorption is primarily driven by the hydrophobicity of the derivative. researchgate.nettandfonline.comtandfonline.com This creates an adsorbed layer (adlayer) on the particle surface. The polyether chains, which are hydrophilic, then extend into the aqueous medium, forming a brush-like conformation and a significant hydration layer. researchgate.net
The enhanced stability of dispersions containing dye-polyether derivatives is due to the increased thickness of this adlayer and the high density of the polyether chains. researchgate.netresearchgate.net This combination provides a strong steric barrier that prevents dye particles from approaching each other and aggregating. researchgate.net Studies have shown that dispersions stabilized with these derivatives are very stable, even at low derivative-to-dye weight ratios, whereas dispersions with simple polyether monoamines show low stability. researchgate.nettandfonline.com
Furthermore, using these specialized derivatives can lead to higher dye exhaustion and reduce the chemical oxygen demand (COD) of the dyeing effluent, offering an environmental benefit over traditional dispersing agents. researchgate.nettandfonline.comtandfonline.com
Influence of Molecular Weight and Hydrophilicity/Hydrophobicity
The dyeing performance of this compound is significantly influenced by its molecular characteristics, particularly its molecular weight and hydrophobic nature. As a low-energy disperse dye, C.I. This compound has a relatively low molecular weight (331.32 g/mol ), which is a critical factor for its efficient diffusion into textile fibers. researchgate.netscispace.comrsc.org Research indicates that for effective dyeing, disperse dyes should ideally have molecular weights in the range of 400 to 600 g/mol , a criterion that this compound meets, facilitating its migration into the fiber. scispace.com The lower molecular weight and polarity of a dye, the better its migration inside the fiber, leading to a higher exhaustion rate at lower temperatures. mdpi.com For C.I. This compound, the maximum color yield (K/S) is achieved at a dyeing temperature of 110°C, which is lower than that required for medium or high-energy disperse dyes. mdpi.com
The hydrophobicity of the dye molecule is also a determining factor in its interaction with fibers. In a study investigating the stabilization of C.I. This compound dispersions using dye-polyether derivatives, it was found that the adsorption of these derivatives onto the dye particle primarily depends on the hydrophobicity of the derivative molecule, as well as its molecular weight. researchgate.net This hydrophobic character is essential for the dye's affinity towards hydrophobic fibers like polyester. koreascience.kr
Adsorption Layer and Hydration Layer Effects
The stability of a disperse dye in an aqueous dyebath is crucial for achieving level dyeing and is governed by the layers that form around the individual dye particles. researchgate.net When a dispersing agent is used, its molecules are adsorbed onto the surface of the dye particles, creating an adsorption layer. rsc.org This layer can introduce an electrostatic charge, leading to a repulsive force between the particles that prevents them from agglomerating. rsc.org
The stability of the dispersion is related to both this adsorption layer and a surrounding hydration layer. researchgate.net The combination of these layers forms a complete diffusion electric double layer (EDL), which plays a key role in stabilizing the disperse dye particles in the system. rsc.org The counterions in the dye system are attracted to the charged surface of the dye particles, with some binding tightly and others forming a more diffuse layer. rsc.org Studies on C.I. This compound have shown that using dye-polyether derivatives as dispersants enhances stability, which can be attributed to an increased thickness of the adsorbed layer (adlayer) and a higher density of polyether chains. researchgate.net This enhanced stability is achieved even at low weight ratios of the dye-polyether derivative to the dye. researchgate.net
Color Staining Mechanisms on Blended Fabrics (e.g., Polyester/Cotton)
When dyeing polyester/cotton (P/C) blended fabrics, a common issue is the staining of the cotton component by the disperse dye intended for the polyester. researchgate.netisca.me Since disperse dyes lack a strong affinity for cellulosic fibers like cotton, this staining can compromise the final quality and fastness of the fabric. google.com Understanding the mechanisms behind this staining is essential for optimizing the dyeing process of blended textiles.
Affinity of Disperse Dyes for Cotton Fibers
Although designed for hydrophobic fibers, disperse dyes can exhibit some affinity for cotton, particularly in non-aqueous dyeing systems. researchgate.net The adsorption behavior of disperse dyes on cotton fibers has been observed to follow a Freundlich-type isotherm. researchgate.net This affinity is temperature-dependent; as the dyeing temperature increases, the affinity between the disperse dye and the cotton component decreases. researchgate.net This, in turn, reduces the rate of staining on the cotton fibers. researchgate.net At lower temperatures, a disperse dye may spontaneously interact with both polyester and cotton, sometimes showing a greater initial affinity for the cotton fiber. researchgate.net
Hydrolysis of Dyes on Cotton Components
Once disperse dye molecules are adsorbed onto cotton fibers, they can undergo chemical changes. researchgate.net High-performance liquid chromatography (HPLC) analysis of stained cotton components revealed that a portion of the adsorbed disperse dye was hydrolyzed. researchgate.net In one study using C.I. Disperse Red 177 as a model, it was found that of the dye absorbed by the cotton, 22% consisted of hydrolyzed dye, while the remaining 78% was the original, un-hydrolyzed dye. researchgate.net The interaction energy between the original dye and the cotton fiber was found to be greater than that of the hydrolyzed dye. researchgate.net
Table 2: Composition of Adsorbed Disperse Dye on Cotton Fibers Data based on HPLC analysis from a study on color staining mechanisms. researchgate.net
| Dye State | Percentage on Cotton Component |
| Original Dye | 78% |
| Hydrolyzed Dye | 22% |
Environmental Fate and Ecotoxicology of Disperse Red 60
Detection and Persistence in Aquatic Environments (Wastewater, Surface Water)
The presence of Disperse Red 60 in industrial effluents is a significant environmental concern. researchgate.net The dye is sparingly soluble in water and can persist in aquatic environments, posing a threat to aquatic life. ontosight.aioup.com Its discharge into water bodies can reduce light penetration, which inhibits the photosynthetic activity of aquatic plants. researchgate.netiwaponline.com Studies have confirmed the detection of this compound in both wastewater and surface water samples. ontosight.ai The complex structure of the dye makes it resistant to natural degradation processes, contributing to its persistence. researchgate.net Research has indicated that disperse dyes, including this compound, can have toxic effects on aquatic organisms, even at environmentally realistic concentrations. unesp.br For instance, exposure to this compound has been shown to cause biochemical alterations in the early life stages of zebrafish. unesp.br
The persistence of these dyes in the environment can lead to bioaccumulation, where the substance builds up in organisms over time, potentially moving up the food chain. scbt.com The non-ionic nature of disperse dyes contributes to their toxicity to aquatic organisms. scbt.com While algae are generally susceptible to dyes, the primary inhibitory effect at high concentrations is often attributed to the reduction of light rather than a direct toxic effect. scbt.com
Advanced Degradation and Remediation Methodologies
Due to its persistence and potential toxicity, the removal of this compound from wastewater is crucial. Various advanced methods are being explored to degrade and remediate this dye from aquatic environments.
Adsorption-Based Removal Strategies
Adsorption has emerged as an effective technique for removing dyes from wastewater due to its high efficiency and simple design. researchgate.net This process involves the binding of dye molecules to the surface of an adsorbent material.
Innovative research has focused on the use of organo-metal oxide nanocomposites for the effective removal of this compound from aqueous solutions. researchgate.net These nanocomposites, such as those made from chitosan (B1678972) modified with a Schiff base and impregnated with metal oxides like CeO₂–CuO–Fe₂O₃ or CeO₂–CuO–Al₂O₃, have demonstrated significant adsorption capacity. researchgate.net A comprehensive study showed that these novel quaternary organo-metal oxide nanocomposites can effectively uptake this compound from water. researchgate.net The adsorption process was found to be best described by the Langmuir adsorption isotherm and pseudo-second-order kinetics models, with a maximum adsorption capacity of 100 mg/g. researchgate.net The interaction between the dye and the nanocomposite surface is primarily due to Van der Waals dispersion forces, indicating a physical adsorption process. researchgate.net
| Adsorbent | Optimal pH | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |
| Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF) | 2 | 100 | Pseudo-second-order | Langmuir |
| Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA) | 4 | 100 | Pseudo-second-order | Langmuir |
Table 1: Adsorption parameters for this compound removal by organo-metal oxide nanocomposites. researchgate.net
Modified chitosan nanocomposites have also been investigated as effective adsorbents for this compound. Chitosan, a biopolymer, can be chemically modified to enhance its adsorption capabilities. For example, chitosan modified with a Schiff base to form nanoneedles has been used to create effective nano-adsorbents. researchgate.net Studies have shown that the pseudo-second-order kinetics model provides the best fit for the adsorption process, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
The use of fungal biomass as a biosorbent for dye removal is a promising and environmentally friendly approach. semanticscholar.org The white-rot fungus Lentinus concinnus has been shown to be effective in the biosorption of this compound. semanticscholar.org Both free and immobilized fungal biomass of Lentinus concinnus have been tested for their ability to remove the dye from aqueous solutions. iwaponline.comresearchgate.net Immobilizing the fungal biomass on a material like carboxymethyl cellulose (B213188) (CMC) can enhance its adsorption capacity. researchgate.net Research has shown that the maximum adsorption of this compound by both free and immobilized Lentinus concinnus occurs at a pH of 6.0. iwaponline.comresearchgate.net The maximum adsorption capacity was found to be 65.7 mg/g for free fungal biomass and significantly higher at 92.6 mg/g for the immobilized composite beads. iwaponline.comresearchgate.net The adsorption process follows the pseudo-second-order kinetic model, and the equilibrium is well-described by the Langmuir and Temkin isotherm models. researchgate.net
| Adsorbent | Maximum Adsorption Capacity (mg/g) |
| Carboxymethyl cellulose (CMC) beads | 43.4 |
| Free Lentinus concinnus biomass | 65.7 |
| Immobilized Lentinus concinnus biomass (composite beads) | 92.6 |
Table 2: Maximum adsorption capacity of this compound by fungal biomass and CMC. researchgate.net
Natural coagulants are being explored as a cost-effective and biodegradable alternative to chemical coagulants for wastewater treatment. nih.gov The mucilage extracted from the roots of Alcea rosea (common hollyhock) has been successfully used as a natural coagulant for the removal of this compound. nih.govd-nb.info A study demonstrated that Alcea rosea root mucilage can achieve a high removal efficiency for this compound. nih.gov The optimal conditions for dye removal were found to be a pH of 11, a coagulant concentration of 200 mg/L, and a dye concentration of 40 mg/L, resulting in a maximum removal efficiency of 86%. nih.gov The effectiveness of this natural coagulant is particularly notable for disperse dyes due to their lower solubility and higher presence of suspended particles compared to reactive dyes. nih.gov
| Parameter | Optimal Value | Removal Efficiency (%) |
| pH | 11 | 86 |
| Coagulant Concentration | 200 mg/L | 75 |
| Dye Concentration | 40 mg/L | - |
| Temperature | 60 °C | 86 |
Table 3: Optimal conditions for this compound removal using Alcea rosea root mucilage. nih.gov
Granular Activated Carbon (GAC) Efficacy
The use of activated carbon for the removal of dyes from wastewater is a well-established method. However, the effectiveness of Granular Activated Carbon (GAC) in adsorbing this compound has shown variable results.
Some studies have indicated that GAC does not exhibit significant adsorption capabilities for disperse dyes. nih.govbioline.org.brbioline.org.brresearchgate.net It has been suggested that the colloidal molecules of disperse dyes can plug the pores of GAC, thereby hindering its removal efficiency. bioline.org.brbioline.org.br In one comparative study, GAC was found to be ineffective in removing this compound, while it showed high adsorption capacity for acidic red dyes. bioline.org.brbioline.org.brresearchgate.net Another investigation comparing various adsorbents found that the chemical oxygen demand (COD) removal efficiency of GAC for this compound was much lower than that of powdered activated carbon (PAC). researchgate.net
Conversely, other research has demonstrated the potential of activated carbon in adsorbing this compound. A study using commercial powdered activated carbon (PAC) to treat a solution containing this compound found it to be a good adsorbent, with the adsorption process following the BET isotherm model, indicating physical adsorption. rshanthini.comresearchgate.net The kinetics of this adsorption process were best described by the intra-particle diffusion model. researchgate.net The table below summarizes findings on the adsorption of this compound by different forms of activated carbon.
Table 1: Adsorption Efficacy of Activated Carbon for this compound
| Adsorbent Type | Initial Dye Concentration | Adsorption Capacity/Removal Efficiency | Key Findings |
|---|---|---|---|
| Granular Activated Carbon (GAC) | 5 mg/L & 50 mg/L | Ineffective | Colloidal nature of the dye plugs GAC pores. bioline.org.brbioline.org.brresearchgate.net |
| Powdered Activated Carbon (PAC) | 25, 75, 150, 200 ppm | Equilibrium COD removal reached rapidly | Efficiency increases with decreasing particle mesh size. rshanthini.com |
| Commercial Activated Carbon | 50 mg/L | Good adsorption, follows BET isotherm | Adsorption is a physical process. researchgate.net |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
ZnO/UV/H₂O₂ System Research
The ZnO/UV/H₂O₂ system is an AOP that has been effectively employed for the degradation of this compound. Research has shown that this system can achieve a high degree of degradation under optimized conditions.
In one study, a maximum degradation of 97% was achieved with an irradiation time of 60 minutes, a zinc oxide (ZnO) concentration of 0.6 g/L, a hydrogen peroxide (H₂O₂) concentration of 0.9 mL/L, and a pH of 9.0. researchgate.netsci-hub.se This treatment also resulted in significant reductions in chemical oxygen demand (COD) and biochemical oxygen demand (BOD) by 79% and 60%, respectively. researchgate.netsci-hub.se Furthermore, the dissolved oxygen content increased by 85.6% following the treatment. researchgate.net Toxicity assessments using hemolytic and Ames tests revealed a significant reduction in both cytotoxicity and mutagenicity. researchgate.net
Table 2: Optimal Conditions for this compound Degradation by ZnO/UV/H₂O₂
| Parameter | Optimal Value |
|---|---|
| Irradiation Time | 60 minutes |
| ZnO Concentration | 0.6 g/L |
| H₂O₂ Concentration | 0.9 mL/L |
| pH | 9.0 |
| Resulting Degradation | 97% |
Data sourced from Jamil et al. (2020) researchgate.netsci-hub.se
Photolytic and Photocatalytic Degradation
Photolytic and photocatalytic methods are other promising AOPs for the degradation of this compound. These processes utilize light (photolysis) or a combination of light and a catalyst (photocatalysis) to generate reactive oxygen species that break down the dye molecules.
Heterogeneous photocatalysis using titanium dioxide (TiO₂) has been investigated for the removal of C.I. Disperse Red 73, a related disperse dye. This process achieved between 60% and 90% dye degradation and up to 98% COD removal. nih.gov The optimal conditions for this degradation were found to be a pH of 4, an initial dye concentration of 50 mg·L⁻¹, and a TiO₂ loading of 2 g·L⁻¹. nih.gov
Studies on this compound have also been conducted. One study evaluated the photocatalytic performance of a synthesized C,N-TiO₂ catalyst under visible light, which resulted in a 34.77% removal rate based on total organic carbon (TOC) analysis. researchgate.net Another study focused on the photocatalytic degradation of real textile wastewater containing a mixture of dyes, including this compound, using TiO₂ and UV radiation. iwaponline.com The results showed that the catalyst concentration was the most influential factor, with optimal conditions being a TiO₂ concentration of 3 g L⁻¹, an initial pH of 7, and an aeration flow rate of 1.50 L min⁻¹, achieving 98.50% dye removal and 91.50% COD removal. iwaponline.com
Biological Degradation Pathways
Biological methods, utilizing microorganisms like bacteria, fungi, and algae, offer an eco-friendly and cost-effective alternative for the treatment of textile effluents.
Bacterial Decolorization and Detoxification
Bacterial consortia have demonstrated significant potential in decolorizing and detoxifying azo dyes, including Disperse Red. In one study, a bacterial consortium was used to treat Disperse Red, achieving a maximum decolorization of 71.95% under anaerobic conditions, which increased to 90.51% in a subsequent aerobic cycle. jofamericanscience.org This highlights the effectiveness of sequential anaerobic-aerobic processes, where the initial anaerobic stage breaks the azo bonds, and the subsequent aerobic stage mineralizes the resulting aromatic amines. jofamericanscience.orgnih.gov
Another study identified Enterococcus faecalis, which decolorized Disperse Red F3B by 94% within 5 hours under microaerophilic conditions at 50°C. ijcmas.com Phytotoxicity tests showed that the degradation products were non-inhibitory to the germination of Brassica nigra and Cyamopsis tetragonolobus seeds, indicating successful detoxification. ijcmas.com
Fungal and Microalgal Consortia for Degradation
Fungi, with their robust enzymatic systems, are effective in degrading complex organic compounds like synthetic dyes. tandfonline.comnih.gov A consortium of the fungus Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK was used to decolorize Disperse Red 3B, an anthraquinone (B42736) dye. nih.govrsc.org This consortium achieved a decolorization rate of 98.09% under optimized conditions. rsc.org The treatment also led to high removal rates of COD (93.9%), total phosphorus (83.9%), and ammonia (B1221849) nitrogen (87.6%). rsc.org The degradation was attributed to the activity of lignin (B12514952) peroxidase and manganese peroxidase enzymes. rsc.org
Furthermore, the biomass of the fungus Lentinus concinnus, both free and immobilized, has been tested for the adsorption of this compound. researchgate.net The immobilized biomass showed a maximum adsorption capacity of 92.6 mg g⁻¹ of dry sorbent. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Granular Activated Carbon (GAC) |
| Powdered Activated Carbon (PAC) |
| Zinc Oxide (ZnO) |
| Hydrogen Peroxide (H₂O₂) |
| Titanium Dioxide (TiO₂) |
| C.I. Disperse Red 73 |
| Enterococcus faecalis |
| Brassica nigra |
| Cyamopsis tetragonolobus |
| Aspergillus sp. |
| Chlorella sorokiniana |
| Lentinus concinnus |
| Disperse Red F3B |
| Disperse Red 3B |
| Lignin Peroxidase |
Enzymatic Biotransformation and Azo-reductases
The biotransformation of textile dyes is a critical area of environmental science. While many dyes, particularly the widely used azo dyes, are known to undergo degradation via specific enzymatic pathways, the mechanisms for anthraquinone dyes like this compound differ due to their distinct chemical structures.
Bacterial degradation of azo dyes is typically initiated by the enzymatic cleavage of the azo bond (-N=N-). researchgate.net This reductive process is primarily carried out by a group of enzymes known as azo-reductases. These enzymes transfer electrons from donors like NADH (Nicotinamide adenine (B156593) dinucleotide) to the azo linkages, breaking them down. This step is often more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete for the reducing agents required by the enzymes.
However, this compound is an anthraquinone-based dye, not an azo dye, and therefore lacks the characteristic azo bond in its structure. pnrsolution.orgresearchgate.net Its degradation does not proceed via azo-reductase-mediated cleavage. Instead, the biotransformation of anthraquinone dyes involves different enzymatic actions, such as those from laccases, peroxidases, and other reductase enzymes that act on the quinone structure. google.comgoogle.com The degradation of anthraquinone dyes is considered a complex process that can involve initial adsorption to microbial surfaces followed by enzyme-catalyzed breakdown. researchgate.net For instance, enzymes like laccases can degrade these dyes through a non-specific free-radical mechanism.
Formation and Degradation of Aromatic Amines
A significant concern with azo dyes is that their reductive cleavage by azo-reductases leads to the formation of aromatic amines. pnrsolution.org These breakdown products can be more toxic and potentially carcinogenic than the parent dye molecule. Once formed, these aromatic amines may be further degraded, often through oxidation under aerobic conditions, into simpler, less toxic compounds.
As this compound is an anthraquinone dye, it does not degrade to form aromatic amines through the cleavage of an azo bond. pnrsolution.orgchemicalbook.com Its degradation pathway involves the breakdown of its core anthraquinone structure. Studies on similar anthraquinone dyes have identified potential degradation products such as phthalic acid derivatives (e.g., diisobutyl phthalate), guaiacol, and o-xylene, which can eventually be mineralized to carbon dioxide. rsc.org The specific hazardous decomposition products for this compound under normal conditions have not been identified. distributorcentral.combestsublimation24.eu
Ecotoxicological Impact Assessment
The release of textile dyes into aquatic ecosystems necessitates a thorough evaluation of their potential toxic effects on resident organisms.
Toxicity to Aquatic Organisms
Studies on the early life stages of zebrafish (Danio rerio) have shown that this compound can induce significant biochemical alterations even at environmentally relevant concentrations. researchgate.net Exposure to the dye affects key biomarkers related to detoxification, oxidative stress, and neurotransmission.
Specifically, the non-enzymatic antioxidant Total Glutathione (B108866) (TG) and the neurotransmitter enzyme Acetylcholinesterase (AChE) are impacted. Research has demonstrated that exposure to this compound affects these biomarkers, indicating the potential for oxidative stress and neurotoxicity in developing zebrafish. researchgate.net
Below is a table summarizing the observed biochemical alterations in zebrafish embryos after a 96-hour exposure to this compound.
| Biomarker | Control Group | Exposed Group (0.01 mg/L) | Observed Effect |
| Total Glutathione (pmol/embryo) | ~150 | ~180 | Increased levels suggest an initial detoxification response. |
| Acetylcholinesterase Activity (µmol/min/mg protein) | ~0.8 | Not specified | Activity was shown to be affected, indicating neurotoxic potential. |
Data compiled from studies on the biochemical impact of this compound on zebrafish embryos.
While extensive data exists for other cladoceran species, specific toxicity data for this compound on Daphnia similis is limited in readily available literature. However, studies have noted that various disperse dyes can cause acute and sublethal effects in D. similis, such as reduced reproduction rates and malformations. researchgate.net For the closely related species Daphnia magna, the 48-hour EC50 (the concentration causing an effect in 50% of the population) for this compound was found to be greater than 100 mg/L, suggesting low acute toxicity to this organism. chemicalbook.com A thesis study reported on the immobility of Daphnia similis when exposed to this compound, confirming its impact on the species. usp.br
Zebrafish Embryo Studies: Biochemical Alterations (Glutathione, Acetylcholinesterase)
Bioaccumulation Potential in Pelagic Organisms
Bioaccumulation is the process by which a chemical substance accumulates in an organism at a concentration higher than that in the surrounding environment. For disperse dyes, which are characterized by low water solubility and are often hydrophobic, there is a potential for them to adsorb to sediments and bioconcentrate in aquatic life. mst.dk
However, registration data for this compound indicates a low potential for bioaccumulation. europa.eu The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the water, has been estimated for this compound. The estimated BCF value in the aquatic environment is 6.33, and in soil, it is 1.54. distributorcentral.combestsublimation24.eu Since a BCF value greater than 1000 is typically considered indicative of a high potential to bioaccumulate, these low values suggest that this compound is unlikely to significantly bioaccumulate in pelagic organisms. europa.eu
Risk Assessment and Early-Warning Endpoints
The assessment of risks associated with this compound (DR 60) in aquatic environments has highlighted the need for careful evaluation of its discharge. researchgate.net Studies indicate that even at environmentally realistic concentrations, this dye can induce significant biochemical alterations in aquatic organisms, making the identification of early-warning endpoints crucial for environmental monitoring and protection. researchgate.net
Research using the early life stages of zebrafish (Danio rerio) has been pivotal in identifying sensitive biomarkers of DR 60 toxicity. researchgate.netresearchgate.net These biomarkers serve as early-warning signals of potential harm before more severe, overt effects become apparent. researchgate.net The exposure of zebrafish embryos to DR 60 for 96 hours resulted in measurable changes in several key biochemical pathways, including oxidative stress, neurotoxicity, and energy metabolism. researchgate.netresearchgate.net
Specifically, the study demonstrated that biomarkers such as total glutathione (TG), glutathione S-transferase (GST), catalase (CAT), lipid peroxidation (LPO), and acetylcholinesterase (AChE) are sensitive indicators of DR 60 exposure. researchgate.netresearchgate.net For instance, exposure to DR 60 was found to decrease catalase activity. researchgate.net Furthermore, the dye was shown to disrupt the cellular energy allocation, affecting the balance between available energy and energy consumption within the embryos, which could have long-term consequences for their growth and survival. researchgate.netresearchgate.net These findings underscore the value of using a suite of biochemical markers as early-warning endpoints to assess the environmental risks posed by this compound. researchgate.netsemanticscholar.org
The table below summarizes the biochemical effects observed in zebrafish embryos, highlighting their utility as early-warning endpoints.
| Biochemical Parameter Category | Biomarker | Observed Effect of this compound Exposure | Implication |
|---|---|---|---|
| Oxidative Stress | Total Glutathione (TG) | Increased at lower concentrations, decreased at higher concentrations. mdpi.com | Indicates an initial detoxification response followed by impairment of antioxidant processes. mdpi.com |
| Glutathione S-transferase (GST) | Decreased levels at higher concentrations. researchgate.netmdpi.com | Potential impairment of detoxification processes. researchgate.net | |
| Catalase (CAT) | Activity was altered upon exposure. researchgate.netresearchgate.net | Indicates an impact on the enzymatic defense against oxidative stress. | |
| Lipid Peroxidation (LPO) | Increased levels observed. researchgate.netmdpi.com | Suggests increased oxidative damage to cellular membranes. researchgate.net | |
| Neurotransmission | Acetylcholinesterase (AChE) | Decreased activity. researchgate.netmdpi.com | Indicates potential neurotoxic effects. mdpi.com |
| Energy Metabolism | Cellular Energy Allocation (CEA) | Disrupted relationship between available and consumed energy. researchgate.netresearchgate.net | Potential for long-term impacts on growth and survival. researchgate.net |
Phytotoxicity Evaluation of Degradation Products
The environmental impact of dyes is not limited to the parent compound but also extends to the byproducts formed during degradation processes. While the bacterial degradation of dyes can be an effective remediation strategy, the resulting metabolites, such as aromatic amines, may sometimes be more toxic than the original dye. mdpi.comijcmas.com Therefore, toxicity assessments of the treated effluent are essential to ensure a complete detoxification process. nih.gov
For this compound, studies have focused on its degradation using advanced oxidation processes (AOPs). One such study employed a ZnO/UV/H₂O₂ based AOP to break down the dye in an aqueous medium. researchgate.net This process achieved a maximum degradation of 97% under optimized conditions. researchgate.net Subsequent analysis of the treated solution focused on assessing the reduction in toxicity. researchgate.net The results from hemolytic and Ames tests revealed that the cytotoxicity and mutagenicity of the this compound solution were significantly reduced after the AOP treatment. researchgate.net
However, based on the available scientific literature, specific studies evaluating the phytotoxicity of the degradation products of this compound on plant species have not been reported. While phytotoxicity analyses are commonly performed for the degradation products of other textile dyes, confirming that the resulting metabolites are non-toxic to plant germination and growth, this specific data for this compound is not currently available. ijcmas.comnih.govmdpi.com
Analytical Methodologies in Disperse Red 60 Research
Chromatographic Techniques
Chromatography is fundamental to separating Disperse Red 60 from complex mixtures, such as textile extracts or environmental samples. This separation is a critical prerequisite for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used for purity assessment of the commercial dye product, where a purity of 95% or higher is often required for textile applications. In forensic science and textile quality control, HPLC is used to extract and identify dyes from single fibers. mdpi.com
Reverse-phase HPLC (RP-HPLC) is the most common mode employed. itesm.mxepa.gov The separation is typically achieved on a C18 column under gradient elution conditions, which allows for the effective separation of the target dye from other components. mdpi.comshimadzu.com Detection is commonly performed using a UV-Visible or a Diode Array Detector (DAD), with monitoring at specific wavelengths corresponding to the dye's absorbance maxima to ensure sensitivity and selectivity. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph (HPLC) | itesm.mx |
| Column | Phenomenex Gemini C18 (150 x 2.0 mm, 3 µm) | shimadzu.com |
| Mobile Phase | Gradient elution with solvents such as water, methanol, or acetonitrile, often with additives like ammonium (B1175870) acetate. | mdpi.comshimadzu.com |
| Detection | UV-Visible or Diode Array Detector (DAD) | mdpi.comitesm.mx |
| Injection Volume | 5 µL to 10 µL | mdpi.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Screening and Quantitation
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC/MS/MS). This powerful combination is invaluable for screening and quantifying trace levels of this compound in complex matrices like textiles and environmental water samples. nih.govoup.com The technique allows for the unambiguous identification of the dye based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.
In a typical LC/MS/MS workflow, the dye is first separated chromatographically before being introduced into the mass spectrometer. shimadzu.com Electrospray ionization (ESI) is a common ionization source used for this class of compounds. oup.com The system can be operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and low detection limits. oup.com This methodology is central to regulatory testing, where the presence of certain disperse dyes in consumer products is restricted. lcms.cz
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Triple Quadrupole LC/MS/MS System | shimadzu.com |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for disperse dyes. | oup.com |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | shimadzu.comoup.com |
| Application | Screening and quantitation of up to 47 synthetic dyes, including disperse dyes, in textiles. | lcms.cz |
| Collision Gas | Argon (used for collision-activated dissociation) | epa.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary analysis and separation of this compound. It is particularly useful in forensic contexts for comparing dye extracts from evidentiary fibers with known standards. ojp.gov In quality control, TLC can be used to visualize impurities in commercial dye preparations. researchgate.net
The separation is performed on a stationary phase, typically a silica (B1680970) gel plate. ijcmas.comcetesb.sp.gov.br A solvent system, or mobile phase, is chosen to effectively separate the components of the dye mixture. ijcmas.com For instance, a mobile phase consisting of ammonia (B1221849), methanol, n-butanol, and distilled water has been used for the analysis of a related disperse dye. ijcmas.com After development, the separated spots are visualized under UV light, and their retention factor (Rf) values are calculated and compared to standards for identification. ijcmas.comcetesb.sp.gov.br
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for probing the chemical structure of this compound and for monitoring its chemical transformations, such as those occurring during degradation processes.
UV-Visible Spectroscopy for Degradation Analysis
UV-Visible (UV-Vis) spectroscopy is a primary tool for studying the degradation of this compound. The technique is based on the principle that the dye's color is due to its chromophore—the part of the molecule that absorbs light in the visible region. ijcmas.com The degradation of the dye leads to the destruction of this chromophore, which can be monitored by observing the decrease in absorbance at the dye's wavelength of maximum absorbance (λmax). rsc.org
In a typical degradation study, the UV-Vis spectrum of the dye solution is recorded over time. rsc.org A decrease in the intensity of the main absorption peak in the visible region, and often the appearance of new peaks, indicates that the molecular structure has been altered. ijcmas.com This method has been used to analyze the decolorization of Disperse Red 3B, a similar anthraquinone (B42736) dye, by a microbial consortium, confirming the breakdown of the dye structure. rsc.org Quantitative analysis of this compound in solution is also performed using UV-Vis spectroscopy by establishing a calibration curve according to the Beer-Lambert law. chemrxiv.org
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 544 nm and 593 nm | chemrxiv.org |
| Application | Quantification of dye concentration in solution and monitoring decolorization/degradation. | rsc.orgchemrxiv.org |
| Observation | Changes in the absorption spectrum indicate alteration of the dye's molecular structure. | ijcmas.com |
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis and Degradation Products
Fourier-Transform Infrared (FTIR) spectroscopy is employed for the structural characterization of this compound and the identification of its degradation products. The FTIR spectrum provides a molecular fingerprint by revealing the presence of specific functional groups within the molecule. nih.gov
For the parent this compound molecule, characteristic peaks corresponding to its anthraquinone skeleton, such as C=O (carbonyl) and aromatic C=C bonds, would be prominent. When the dye undergoes degradation, its FTIR spectrum changes significantly. The disappearance of primary peaks and the emergence of new ones can help elucidate the degradation mechanism. rsc.org For example, in the analysis of the degradation products of Disperse Red 3B, FTIR was used to confirm the breakdown of the initial structure into smaller molecules, providing evidence for the biotransformation process. ijcmas.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Pathway Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to identify the intermediate products formed during the degradation of dyes like this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to separate and identify the molecular structures of volatile and semi-volatile compounds in a sample.
In a typical degradation study, a solution of this compound is subjected to a degradation process, such as an advanced oxidation process or microbial action. pjoes.comicm.edu.pl Following treatment, the sample is prepared for GC-MS analysis, often involving an extraction step with an organic solvent like acetone (B3395972) or chloroform (B151607) to isolate the degradation byproducts. pjoes.com The extracted sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. pjoes.comicm.edu.pl The column separates the components of the mixture based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, it is bombarded with electrons, causing it to ionize and fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that acts as a molecular fingerprint. By comparing these spectra to established libraries, researchers can identify the intermediate compounds. icm.edu.pl
While specific degradation pathway studies for this compound are not extensively detailed in the provided search results, analysis of a similar dye, Disperse Red 3B, by a consortium of Aspergillus sp. and Chlorella sorokiniana revealed several degradation products. researchgate.net The identification of these intermediates is key to proposing a plausible degradation mechanism, demonstrating the breakdown of the complex dye molecule into smaller, simpler, and often less toxic compounds. icm.edu.plresearchgate.net
Table 1: Identified Degradation Products of a Disperse Red Dye by GC-MS Analysis (Based on findings for Disperse Red 3B)
| Retention Time | Identified Compound |
| Not Specified | Diisobutyl phthalate |
| Not Specified | Guaiacol |
| Not Specified | o-Xylene |
| Not Specified | Acetone |
| Not Specified | 4-hydroxy-2-butanone |
| Not Specified | Ammonia (NH₃) |
| Not Specified | Carbon Dioxide (CO₂) |
| Source: Based on GC-MS analysis of Disperse Red 3B degradation. researchgate.net |
Surface Analysis Techniques in Dyeing Research
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. surfacesciencewestern.com It operates by scanning the surface with a focused beam of high-energy electrons. The interaction of these electrons with the atoms in the sample produces various signals, primarily secondary electrons, which are collected by a detector to form an image. The technique is noted for its excellent depth of field, which allows for a three-dimensional appearance of the sample surface. ri.se
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), the instrument can also perform elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present in the analyzed volume, which can be as small as one cubic micron. surfacesciencewestern.comri.se
In the context of this compound, SEM is used to visually inspect the morphology of textile fibers after dyeing or printing. mdpi.com Researchers use it to assess the distribution and uniformity of the dye on the fiber surface. For instance, in studies involving inkjet inks formulated with this compound nanospheres, SEM images have shown that the dye particles form stable deposits and can self-cure to create a continuous film coating on the surface of modified cotton and polyester (B1180765) fibers. mdpi.comresearchgate.net This uniform film is crucial for achieving high image quality and good fastness properties. The EDS component can further confirm the presence and distribution of elements specific to the dye or any auxiliary chemicals used in the formulation, providing a comprehensive analysis of the dye's interaction with the fiber. mdpi.com
X-ray Diffraction (XRD) for Material Characterization
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. slideshare.net It is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the constructive interference of the X-rays scattered by the crystalline lattice planes is measured. nih.gov The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phases present in the material. nasa.gov
For this compound, XRD analysis is used to characterize its solid-state properties. Research shows that commercial this compound powder is crystalline, exhibiting multiple diffraction peaks across the measured angular range. mdpi.com This multi-crystalline nature is a typical property of disperse dyes. mdpi.com
The technique is also instrumental in analyzing composite materials containing the dye. For example, when this compound is incorporated into polymeric nanospheres for ink formulations, XRD can confirm the presence of the crystalline dye within the amorphous polymer matrix. mdpi.com Studies have identified specific diffraction peaks for nanospheres colored with this compound, indicating that the dye retains its crystalline form after the coloration process. mdpi.com
Table 2: XRD Characterization of Nanospheres Colored with this compound
| Parameter | Value |
| Identified Diffraction Peaks (2θ) | 26.15°, 27.42°, 31.62° |
| Measured Crystallinity | 17.81% |
| Source: Data from X-ray diffraction analysis of P(St-BA-MAA) nanospheres dyed with this compound at pH 9. mdpi.com |
Particle Size Measurements and Dispersion Stability Tests
The particle size and stability of the dye dispersion are critical parameters, especially for applications like inkjet printing where large or agglomerated particles can clog the printer nozzles. researchgate.netrsc.org Dynamic Light Scattering (DLS) is a common technique used to measure the size distribution of small particles in a suspension.
In research on this compound, particle size measurements are used to monitor the encapsulation of the dye into nanocarriers. For instance, the coloration of P(St-BA-MAA) nanospheres with this compound resulted in a measurable increase in the average particle diameter, confirming the interaction between the dye and the nanospheres. mdpi.com
Dispersion stability tests are conducted to evaluate how well the dye particles remain suspended over time. rsc.orgkoreascience.kr These tests can involve storing the dispersion under specific conditions (e.g., elevated temperature) and periodically measuring the particle size. rsc.org A stable dispersion will show minimal changes in particle size, indicating no significant agglomeration. For example, a formulation of this compound nanospheres stabilized with sodium nitrilotriacetate (NTA@DPN) demonstrated long-term stability with only slight changes in particle size, which is highly desirable for ink applications. mdpi.com
Table 3: Effect of this compound Coloration on Nanosphere Particle Size
| Sample | Average Diameter (nm) | Increase in Diameter (nm) |
| Uncolored P(St-BA-MAA) Nanospheres | 374.1 | N/A |
| DPN (Colored with 5 wt% this compound) | 394.7 | 20.6 |
| Source: Data from Transmission Electron Microscopy (TEM) analysis. mdpi.com |
Rheological Properties Measurement for Ink Formulations (Viscosity, Surface Tension)
Rheology is the study of the flow of matter. For inkjet inks, the most important rheological properties are viscosity and surface tension, as they govern the ink's ability to be ejected from the printhead and form droplets correctly. diva-portal.org Viscosity is a measure of a fluid's resistance to flow, while surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. These properties are typically measured using a rheometer and a tensiometer, respectively. diva-portal.org
The rheological behavior of ink formulations containing this compound has been a key area of investigation. For optimal inkjet printing performance, the ink must exhibit Newtonian behavior (where viscosity is independent of the shear rate) and have viscosity and surface tension values within a specific range. mdpi.com Research on inks made with this compound nanospheres (NTA@DPN) found that the formulations behaved as Newtonian fluids. mdpi.comresearchgate.net The viscosity could be adjusted by changing the formulation, and a specific viscosity was identified as optimal for achieving the desired droplet formation for high-quality printing. mdpi.com
Table 4: Rheological Properties of a this compound Ink Formulation
| Property | Measurement |
| Rheological Behavior | Newtonian |
| Viscosity Range | 1.5 - 5 mPa·s |
| Viscosity for Desired Droplet Formation | 4.23 mPa·s |
| Source: Data for NTA@DPN inks containing this compound. mdpi.comresearchgate.net |
Regulatory Framework and Sustainable Chemistry Initiatives in Academic Research
International and National Regulatory Landscapes (e.g., ECHA, EPA)
Disperse Red 60 is subject to oversight by major international and national regulatory bodies, including the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA). ontosight.ai
European Chemicals Agency (ECHA): Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is registered, indicating that it has undergone a process of data submission by manufacturers or importers. europa.eu The ECHA's C&L Inventory includes notifications for this compound, with hazard statements indicating it may cause an allergic skin reaction. echemi.com The registration does not, however, guarantee the information is fully correct or compliant with REACH regulations. europa.eu
United States Environmental Protection Agency (EPA): The EPA lists this compound on its CompTox Chemicals Dashboard and it is subject to the Toxic Substances Control Act (TSCA). wikipedia.orgepa.gov The EPA's Chemical Data Reporting (CDR) rule requires manufacturers and importers to provide information on the production and use of chemicals like this compound. nih.gov
Data on Regulatory Status of this compound
| Regulatory Body | Identification/Regulation | Key Information |
| ECHA | EC Number: 241-442-6 europa.eu | Registered under REACH. europa.eu May cause an allergic skin reaction. echemi.com |
| EPA | DTXSID2025210 wikipedia.org | Listed on the CompTox Dashboard and subject to TSCA and CDR. wikipedia.orgepa.govnih.gov |
Academic Perspectives on Restricted Substance Lists and Their Impact
Restricted Substances Lists (RSLs) and Manufacturing Restricted Substances Lists (MRSLs) are increasingly common in the textile industry, driven by governmental regulations and voluntary adoption by brands. tandfonline.comtextilefocus.com These lists aim to reduce or eliminate hazardous chemicals from finished products and manufacturing processes. roadmaptozero.comsaicmknowledge.org
Academic research highlights the growing awareness of the harmful effects of certain textile chemicals, which has led to these restrictions. tandfonline.com Studies analyze the impact of RSLs on chemical suppliers and textile manufacturers, evaluating the economic consequences and the speed of adopting safer alternatives. sustainability-directory.com From an academic viewpoint, while RSLs are a positive step, they are often seen as a baseline for safety and environmental protection. There is a call for more comprehensive approaches that consider the entire lifecycle of a product. chalmers.se
A qualitative content analysis of apparel companies' RSLs in the US and EU noted differences in the number of specific azo dyes and their by-products that are restricted. uark.edu The study recommends that companies clearly distinguish which dyes are azo dyes on their RSLs and provide more information on the potential risks. uark.edu Some disperse dyes are restricted due to their potential to cause allergic reactions. q4cdn.com The academic community continues to investigate the environmental and health impacts of dyes, contributing to the scientific basis for these restrictions.
Research into Greener Production Methods and Reduced Environmental Footprint
The production of disperse dyes, including those of the anthraquinone (B42736) class like this compound, has a significant environmental footprint. researchgate.net Academic research is actively exploring greener production methods to mitigate these impacts.
One area of focus is the synthesis process itself. Traditional methods for producing this compound involve multiple steps, including bromination or chlorination of 1-aminoanthraquinone (B167232), followed by hydrolysis and condensation with phenol (B47542). colorfuldyes.comgoogle.comgoogle.com These processes can involve hazardous materials and generate waste. Research is being conducted to optimize these synthetic routes. For instance, an improved method for producing this compound has been developed that utilizes a wet filter cake of an intermediate, which simplifies the operation and increases product yield. google.com
Furthermore, researchers are investigating the use of synthetic biology and microbial fermentation to produce anthraquinones, which could offer a more sustainable alternative to chemical synthesis. anr.fr This approach aims to create high-yielding microbial factories for natural anthraquinones, which have performance characteristics comparable to synthetic dyes. anr.fr Another green synthesis approach involves using a grape seed extract as a stabilizing agent for nanoscale zero-valent iron, which can be used for the rapid decolorization of anthraquinone dyes. rsc.org
There is also research into using natural anthraquinonoid dyes as platform chemicals to synthesize more sustainable disperse dyes. researchgate.net Additionally, the development of a fast, simple, and reproducible synthetic protocol for anthraquinone dyes using microwave irradiation has been explored in an academic setting. acs.org
Industry-Academia Collaborations in Sustainable Dye Chemistry
Addressing the sustainability challenges in the dye industry requires a concerted effort between industry and academia. Such collaborations are crucial for translating fundamental research into commercially viable and environmentally sound technologies.
Several universities and research institutes have established laboratories and consortiums focused on sustainable dye chemistry, often in partnership with industrial and governmental bodies. ncsu.eduncsu.edu These collaborations aim to:
Develop and design greener dyes and sustainable coloration technologies. ncsu.edu
Explore the use of bio-based resources and greener synthesis methods. ncsu.edu
Optimize dyeing processes to minimize environmental impact, such as waterless dyeing techniques. ncsu.edu
Utilize computational chemistry and AI to refine dye development and predict properties, enhancing efficiency. royce.ac.uk
A notable example is the collaboration between Murdoch University, the University of Massachusetts Boston, and partners in India and China to tackle toxic dye pollution. murdoch.edu.au Their research focuses on green synthesis methods for nanoparticles that can effectively degrade toxic dyes in textile effluents. murdoch.edu.au Another instance is the partnership between a research-led business and the Centre of Expertise in Advanced Materials and Sustainability (CEAMS) to use computational chemistry for refining dye development. royce.ac.uk
These partnerships facilitate the transfer of knowledge and technology, ensuring that academic innovations are relevant to industrial needs and can be scaled up for real-world application. They also play a vital role in training the next generation of scientists and engineers with expertise in sustainable chemistry.
Q & A
Q. How can researchers determine the purity of Disperse Red 60 in laboratory settings?
Methodological approach: Use spectroscopic techniques (e.g., UV-Vis, FTIR) to identify characteristic absorption bands of this compound. Compare results with reference spectra from peer-reviewed databases. Quantify impurities via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .
Q. What experimental protocols ensure safe handling of this compound given its skin sensitization risks?
Methodological approach: Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) as per safety guidelines. Conduct patch tests on in vitro skin models to assess allergic response thresholds before human cell line experiments. Document exposure limits based on its acute oral LD₅₀ (7,000 mg/kg in rats) .
Q. How does temperature affect the stability of this compound during storage?
Methodological approach: Store samples at 10–25°C in airtight containers. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures (e.g., 50–100°C). Compare degradation products via mass spectrometry .
Q. What solvent systems optimize this compound solubility for dyeing applications in polyester fibers?
Methodological approach: Test solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) using spectrophotometric quantification. Correlate results with Hansen solubility parameters and fiber adsorption efficiency under controlled dyeing conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s melting point (185°C vs. undefined values) be resolved?
Methodological approach: Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) under inert atmospheres. Cross-validate findings with hot-stage microscopy to observe phase transitions and rule out decomposition artifacts .
Q. What mechanisms underlie this compound’s photodegradation in aqueous environments?
Methodological approach: Expose aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify reactive oxygen species (ROS) involvement using scavengers like ascorbic acid .
Q. How does this compound interact with amine-containing compounds under thermal stress?
Methodological approach: Simulate reaction conditions using thermal reactors (e.g., 100–150°C) and monitor byproducts via nuclear magnetic resonance (NMR). Assess reaction pathways using density functional theory (DFT) calculations to predict intermediate stability .
Q. What ecotoxicological risks does this compound pose to aquatic ecosystems?
Methodological approach: Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Measure bioaccumulation potential using log Kow values derived from octanol-water partitioning experiments. Compare results with regulatory thresholds (e.g., REACH) .
Q. How can analytical methods distinguish this compound from structurally similar anthraquinone dyes?
Methodological approach: Develop a liquid chromatography-quadrupole time-of-flight (LC-QTOF) method with collision-induced dissociation (CID) to generate unique fragmentation patterns. Validate specificity using certified reference materials .
Q. What statistical approaches address data variability in this compound’s adsorption studies on textiles?
Methodological approach: Apply multivariate analysis (e.g., principal component analysis) to isolate factors affecting adsorption (pH, temperature, ionic strength). Use response surface methodology (RSM) to optimize dyeing parameters .
Contradiction Analysis & Knowledge Gaps
Q. Why do existing studies lack consensus on this compound’s environmental persistence?
Critical analysis: Discrepancies arise from differing test conditions (e.g., soil vs. water matrices) and incomplete biodegradation data. Propose standardized OECD 301/302 tests to measure half-life under aerobic/anaerobic conditions .
Q. How can researchers address the absence of chronic toxicity data for this compound?
Methodological approach: Design 90-day rodent exposure studies (OECD 408) with histopathological evaluations. Use in silico tools (e.g., QSAR models) to predict carcinogenicity and endocrine disruption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
